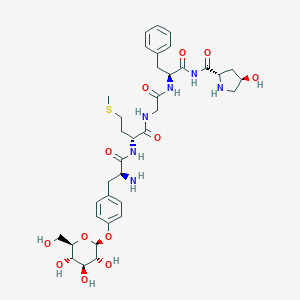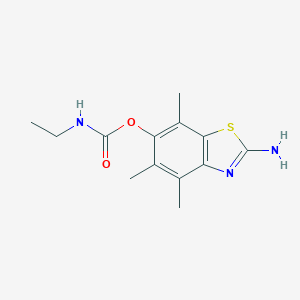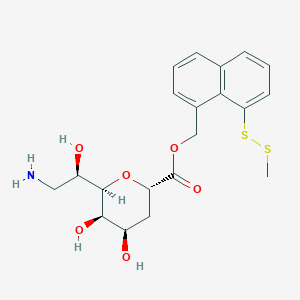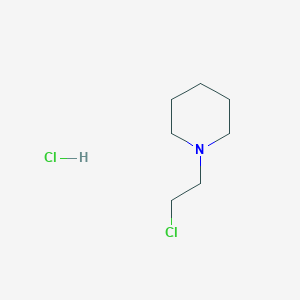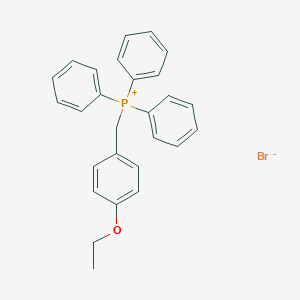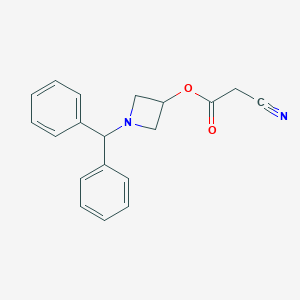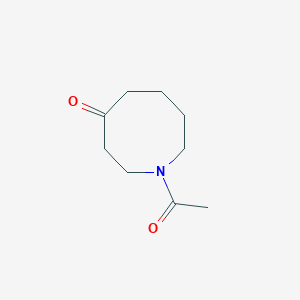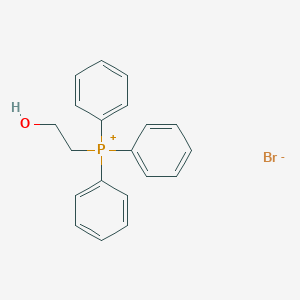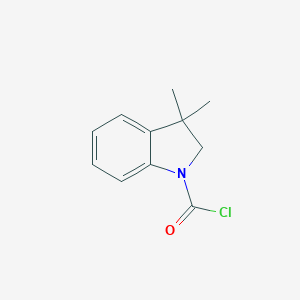
3,3-Dimethylindoline-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylindoline-1-carbonyl chloride, also known as DMICC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMICC is a versatile compound that can be synthesized through various methods and has been found to have significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3,3-Dimethylindoline-1-carbonyl chloride is not fully understood, but it is believed to act as a carbonylating agent. 3,3-Dimethylindoline-1-carbonyl chloride reacts with amines, alcohols, and carboxylic acids to form carbamates, carbamoyl chlorides, and esters, respectively.
Biochemische Und Physiologische Effekte
3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant biochemical and physiological effects. 3,3-Dimethylindoline-1-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have significant effects on the nervous system. 3,3-Dimethylindoline-1-carbonyl chloride has also been found to have antitumor activity and has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethylindoline-1-carbonyl chloride has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of peptides, amides, and esters. 3,3-Dimethylindoline-1-carbonyl chloride is also relatively easy to synthesize and is readily available. However, 3,3-Dimethylindoline-1-carbonyl chloride has some limitations for lab experiments. It is a highly reactive compound and must be handled with care. 3,3-Dimethylindoline-1-carbonyl chloride is also sensitive to moisture and must be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dimethylindoline-1-carbonyl chloride. One area of research is the development of new methods for the synthesis of 3,3-Dimethylindoline-1-carbonyl chloride. Another area of research is the exploration of the potential applications of 3,3-Dimethylindoline-1-carbonyl chloride in drug discovery. 3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant antitumor activity, and further research could lead to the development of new cancer treatments. Additionally, 3,3-Dimethylindoline-1-carbonyl chloride has been shown to have potential as a coupling reagent in peptide synthesis, and further research could lead to the development of more efficient methods for peptide synthesis.
Synthesemethoden
3,3-Dimethylindoline-1-carbonyl chloride can be synthesized through various methods, including the reaction of indoline with phosgene, the reaction of indoline with oxalyl chloride, and the reaction of indoline with thionyl chloride. The most common method of synthesizing 3,3-Dimethylindoline-1-carbonyl chloride is through the reaction of indoline with phosgene. This method involves the reaction of indoline with phosgene in the presence of a catalyst, such as triethylamine. The reaction produces 3,3-Dimethylindoline-1-carbonyl chloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant potential applications in scientific research. One of the most promising applications of 3,3-Dimethylindoline-1-carbonyl chloride is in the synthesis of peptides. 3,3-Dimethylindoline-1-carbonyl chloride can be used as a coupling reagent in peptide synthesis, allowing for the efficient formation of peptide bonds. 3,3-Dimethylindoline-1-carbonyl chloride has also been found to be useful in the synthesis of amides and esters.
Eigenschaften
CAS-Nummer |
117086-95-0 |
|---|---|
Produktname |
3,3-Dimethylindoline-1-carbonyl chloride |
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
3,3-dimethyl-2H-indole-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-13(10(12)14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
POYLFPBSYQFPHK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |
Kanonische SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |
Synonyme |
1H-Indole-1-carbonyl chloride, 2,3-dihydro-3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



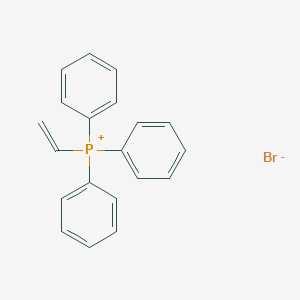
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)


